1-ethyl-N,N-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
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Overview
Description
1-ethyl-N,N-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a chemical compound with the molecular formula C11H15N3O3S and a molecular weight of 269.32 g/mol It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Similar compounds with an imidazole core have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
Similar compounds with an imidazole core are known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Similar compounds have been known to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s stability and its interaction with its targets . Furthermore, the presence of other compounds in the environment can also influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N,N-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves the reaction of benzimidazole derivatives with sulfonamide groups. One common method involves the reaction of 1-ethyl-2-oxo-2,3-dihydro-1H-benzimidazole with N,N-dimethylsulfonamide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N,N-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzimidazole derivatives.
Scientific Research Applications
1-ethyl-N,N-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-oxo-2,3-dihydro-1H-benzimidazole: A precursor in the synthesis of the target compound.
N,N-dimethylsulfonamide: Another sulfonamide derivative with similar chemical properties.
Benzimidazole: The parent compound, which serves as the core structure for many derivatives.
Uniqueness
1-ethyl-N,N-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and material science .
Biological Activity
1-Ethyl-N,N-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a synthetic compound belonging to the benzodiazole class. Its unique structure, characterized by an ethyl group, dimethyl groups on nitrogen atoms, and a sulfonamide moiety, suggests potential biological activities that are of significant interest in medicinal chemistry.
Biological Activity Overview
The compound has shown promising biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various microbial strains. Studies report Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL against certain bacteria and fungi . This activity is particularly relevant in the context of drug-resistant strains.
Table 1: Antimicrobial Activity Data
Microbial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 64 |
The biological activity of this compound may involve interactions with key biological targets. Notably, it has been explored as a potential inhibitor targeting MurC ligase in drug-resistant strains of Pseudomonas aeruginosa, which is crucial for bacterial cell wall synthesis . Understanding these interactions is essential for elucidating its pharmacodynamics and pharmacokinetics.
Case Studies and Research Findings
Recent literature highlights various studies that have explored the biological activities of benzodiazole derivatives:
- Antimicrobial Studies : A study focused on synthesizing derivatives similar to this compound reported effective inhibition against both Gram-positive and Gram-negative bacteria . The findings suggest that modifications to the benzodiazole structure can enhance antimicrobial efficacy.
- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of various benzodiazole derivatives on cancer cell lines. For example, compounds with similar structural motifs have shown significant cytotoxicity comparable to established chemotherapeutic agents .
Properties
IUPAC Name |
1-ethyl-N,N-dimethyl-2-oxo-3H-benzimidazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-4-14-10-6-5-8(18(16,17)13(2)3)7-9(10)12-11(14)15/h5-7H,4H2,1-3H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGZANIPLNSCDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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